Product packaging for Chromium;ethylbenzene(Cat. No.:CAS No. 12212-68-9)

Chromium;ethylbenzene

Cat. No.: B175963
CAS No.: 12212-68-9
M. Wt: 264.33 g/mol
InChI Key: CICKSZMRNUBQQF-UHFFFAOYSA-N
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Description

Overview of Arene Chromium Complexes in Contemporary Organometallic Chemistry

Arene chromium complexes are organometallic compounds in which an arene molecule is coordinated to a chromium atom. numberanalytics.com These complexes are pivotal in organometallic chemistry due to the profound changes in the chemical properties of the arene upon complexation. uwindsor.carsc.org The coordination of an arene to a chromium tricarbonyl [Cr(CO)₃] unit, for instance, significantly alters the electronic properties of the aromatic ring. uwindsor.carsc.org The metal fragment acts as a powerful electron-withdrawing group, which activates the arene for transformations that are not feasible for the uncomplexed molecule. uwindsor.carsc.orgresearchgate.net

This activation enables a range of chemical reactions, including nucleophilic aromatic substitution (SNAr) and dearomatization reactions. uwindsor.carsc.org The Cr(CO)₃ moiety also stabilizes negative charges at the benzylic position and activates carbon-halogen bonds within the arene for cross-coupling reactions. uwindsor.caresearchgate.net Furthermore, the steric bulk of the chromium tricarbonyl group provides effective facial control, shielding one face of the arene. uwindsor.carsc.org This steric hindrance is widely exploited in diastereoselective synthesis. rsc.org When the arene is unsymmetrically substituted, the resulting complex can exhibit planar chirality, making these compounds valuable as intermediates and as ligands in asymmetric catalysis. uwindsor.carsc.orgresearchgate.net

Historical Context and Seminal Developments in Chromium-Arene Complex Synthesis

The field of arene chromium chemistry was established in the mid-20th century through groundbreaking discoveries. A pivotal moment came in 1955 with the synthesis of the first arene complex, bis(benzene)chromium, by Ernst Otto Fischer and Walter Hafner. numberanalytics.com This discovery of a "sandwich" compound, where a chromium atom is situated between two parallel benzene (B151609) rings, marked the beginning of extensive research into transition-metal π-arene complexes. researchgate.net

Shortly thereafter, in 1957, Fischer and Öfele reported the synthesis of (benzene)tricarbonylchromium, the first example of an arene tricarbonylchromium complex. researchgate.netnih.gov This "half-sandwich" or "piano stool" compound, with its three carbonyl ligands, demonstrated a different mode of arene-metal bonding and reactivity. wikipedia.org The initial synthesis involved the carbonylation of bis(benzene)chromium. wikipedia.org Subsequently, more convenient synthetic methods were developed, such as the direct reaction of chromium hexacarbonyl with an arene. numberanalytics.comnih.govwikipedia.org These seminal discoveries laid the foundation for a rich area of organometallic chemistry, leading to the preparation and characterization of a vast number of chromium-arene complexes. researchgate.net

Significance of Ethylbenzene (B125841) as an η⁶-Arene Ligand in Chromium Coordination Chemistry

Ethylbenzene, an alkylbenzene, serves as an effective η⁶-arene ligand in chromium coordination chemistry. The notation η⁶ (eta-6) indicates that all six carbon atoms of the benzene ring are bonded to the chromium atom. The presence of the ethyl group introduces electronic and steric effects that can influence the stability and reactivity of the resulting complex.

In compounds like bis(η⁶-ethylbenzene)chromium, the two ethylbenzene ligands "sandwich" the central chromium atom. This compound is a useful intermediate, reagent, and catalyst in organic and inorganic synthesis. ereztech.com It is particularly valuable in the production of other chromium-based complexes and in the development of specialized catalysts and advanced materials. ereztech.com The coordination of the ethylbenzene ligands helps to stabilize the chromium center. ereztech.com

In tricarbonyl(η⁶-ethylbenzene)chromium, the single ethylbenzene ligand is attached to a Cr(CO)₃ moiety. The synthesis of this type of complex can be achieved directly from ethylbenzene and a chromium carbonyl source. researchgate.net Nuclear Magnetic Resonance (NMR) studies of tricarbonyl(alkylbenzene)chromium complexes, including the ethylbenzene derivative, have shown temperature-variable spectra. rsc.org This variation is attributed to an equilibrium between different conformations, influenced by a balance of electronic and steric effects from the alkyl group. rsc.org

Classification and Nomenclature of Chromium-Ethylbenzene Compounds (e.g., Bis(η⁶-ethylbenzene)chromium, Tricarbonyl(η⁶-ethylbenzene)chromium)

Chromium-ethylbenzene compounds are classified based on the number of arene ligands and the other ligands attached to the chromium center. The nomenclature follows the standards for organometallic compounds.

Bis(η⁶-ethylbenzene)chromium : This is a sandwich complex, belonging to the class of bis(arene)chromium compounds. The prefix "bis" indicates two ethylbenzene ligands. As all six carbons of each ring are bonded to the metal, the hapticity is denoted by η⁶. Since chromium is in the zero oxidation state, it is also referred to as bis(η⁶-ethylbenzene)chromium(0). ereztech.com It is a dark brown liquid and is known to be sensitive to air. ereztech.comnpi-chem.com

Tricarbonyl(η⁶-ethylbenzene)chromium : This is a half-sandwich complex. The name indicates the presence of three carbonyl (CO) ligands and one ethylbenzene ligand bonded to the chromium center. The geometry is often described as a "piano stool." wikipedia.org

Below are data tables for these two primary examples of chromium-ethylbenzene compounds.

Table 1: Properties of Bis(η⁶-ethylbenzene)chromium

Property Value
IUPAC Name chromium;ethylbenzene nih.gov
Synonyms BEBC, Bis(η-ethylbenzene)chromium(0) ereztech.com
Molecular Formula C₁₆H₂₀Cr ereztech.comnih.gov
Molecular Weight 264.33 g/mol ereztech.comnih.gov
CAS Number 12212-68-9 ereztech.comnih.govstrem.com
Appearance Dark brown liquid ereztech.comcymitquimica.com
Boiling Point 140-160°C at 2 mmHg npi-chem.com

| Sensitivity | Air sensitive ereztech.comnpi-chem.com |

Table 2: Properties of Tricarbonyl(η⁶-ethylbenzene)chromium

Property Value
Common Name Tricarbonyl(ethylbenzene)chromium
Molecular Formula C₁₁H₁₀CrO₃
Structure Type Piano stool
Synthesis Direct reaction of ethylbenzene and a Cr(CO)₃ source researchgate.net

| NMR Characteristics | Temperature-variable spectra due to conformational equilibria rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20Cr B175963 Chromium;ethylbenzene CAS No. 12212-68-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium;ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICKSZMRNUBQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chromium Ethylbenzene Complexes

Direct Synthetic Routes to Chromium-Ethylbenzene Complexes

Direct methods for the synthesis of chromium-ethylbenzene complexes primarily involve the reaction of chromium atoms or chromium salts with ethylbenzene (B125841). Two of the most established techniques are high-temperature vapor phase co-condensation and reductive arene complexation.

High-Temperature Vapor Phase Co-condensation Techniques

The co-condensation of chromium vapor with ethylbenzene is a direct method for the preparation of bis(ethylbenzene)chromium, Cr(η⁶-C₆H₅C₂H₅)₂. This technique, often referred to as metal vapor synthesis (MVS), involves the vaporization of chromium metal at high temperatures under a high vacuum. The resulting chromium atoms are then co-deposited with an excess of the ethylbenzene ligand onto a cold surface, typically cooled with liquid nitrogen.

This method is particularly advantageous for producing pure, sandwich-structured bis(arene)chromium complexes. The process is, however, energy-intensive due to the high temperatures required to vaporize chromium. The reaction can be summarized as follows:

Cr(g) + 2 C₆H₅C₂H₅(g) → Cr(η⁶-C₆H₅C₂H₅)₂(s)

ParameterValue
Chromium SourceElemental Chromium
LigandEthylbenzene
TemperatureHigh (for Cr vaporization)
PressureHigh Vacuum (e.g., 10⁻⁵ Torr)
ProductBis(ethylbenzene)chromium

Reductive Arene Complexation Strategies

Reductive arene complexation, famously known as the Fischer-Hafner synthesis, is a widely used method for preparing bis(arene)chromium complexes, including bis(ethylbenzene)chromium. This approach involves the reduction of a chromium(III) salt, typically chromium(III) chloride (CrCl₃), in the presence of the arene, which acts as both the ligand and the solvent. A reducing agent, commonly aluminum powder, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), are essential for the reaction to proceed.

The general reaction scheme is as follows:

3 CrCl₃ + 2 Al + AlCl₃ + 6 C₆H₅C₂H₅ → 3 [Cr(η⁶-C₆H₅C₂H₅)₂]⁺[AlCl₄]⁻ 2 [Cr(η⁶-C₆H₅C₂H₅)₂]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 Cr(η⁶-C₆H₅C₂H₅)₂ + 2 SO₃²⁻ + 2 H₂O

ReagentsConditionsProductYield
CrCl₃, Al, AlCl₃, EthylbenzeneReflux[Cr(η⁶-C₆H₅C₂H₅)₂]⁺-
[Cr(η⁶-C₆H₅C₂H₅)₂]⁺, Na₂S₂O₄, OH⁻Aqueous reductionCr(η⁶-C₆H₅C₂H₅)₂up to 60%

Ligand Substitution and Derivatization Reactions

An alternative to direct synthesis is the modification of existing chromium complexes. This can involve the replacement of other ligands with ethylbenzene or the chemical transformation of the ethylbenzene ligand after it has been coordinated to a chromium center.

Exchange of Ancillary Ligands in Precursor Chromium Complexes

The synthesis of (η⁶-ethylbenzene)tricarbonylchromium, (C₆H₅C₂H₅)Cr(CO)₃, is commonly achieved through a ligand exchange reaction starting from chromium hexacarbonyl, Cr(CO)₆. In this reaction, the arene displaces three of the carbonyl ligands. The reaction is typically carried out by heating a solution of chromium hexacarbonyl and ethylbenzene in a high-boiling inert solvent. A mixture of di-n-butyl ether and THF is often used to facilitate the reaction. nih.govresearchgate.net

Cr(CO)₆ + C₆H₅C₂H₅ → (η⁶-C₆H₅C₂H₅)Cr(CO)₃ + 3 CO

This method is versatile and can be applied to a wide range of substituted arenes. The reaction conditions can be optimized to achieve high yields. nih.govchemrxiv.org

Chromium PrecursorLigandSolventTemperatureProduct
Cr(CO)₆EthylbenzeneBu₂O/THF (9:1)140-160 °C(η⁶-C₆H₅C₂H₅)Cr(CO)₃

Functionalization of the η⁶-Ethylbenzene Ligand within the Coordinated System

Coordination of an ethylbenzene ring to a chromium tricarbonyl, Cr(CO)₃, moiety significantly alters its chemical reactivity. The electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards nucleophilic attack and enhances the acidity of the benzylic protons of the ethyl group. rsc.org This allows for a variety of functionalization reactions to be performed on the coordinated ligand.

The increased acidity of the benzylic protons facilitates deprotonation at the benzylic position using a strong base, such as an organolithium reagent. The resulting benzylic anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the benzylic position of the ethyl group.

Furthermore, the aromatic ring of the (η⁶-ethylbenzene)Cr(CO)₃ complex is susceptible to nucleophilic aromatic substitution and addition reactions. This provides a pathway to introduce substituents directly onto the aromatic ring, a transformation that is difficult to achieve with uncomplexed ethylbenzene. The steric bulk of the Cr(CO)₃ group can also direct incoming reagents to specific positions, leading to high stereoselectivity in some reactions. uwindsor.ca

Emerging Synthetic Approaches

Recent advancements in synthetic methodology have led to the development of new and improved techniques for the synthesis of chromium-arene complexes, which are applicable to ethylbenzene. These emerging approaches aim to enhance reaction efficiency, reduce reaction times, and improve the sustainability of the synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of (η⁶-arene)tricarbonylchromium complexes from chromium hexacarbonyl and the corresponding arene. nih.govresearchgate.netrsc.org This method significantly reduces reaction times compared to conventional heating and can lead to improved yields. nih.gov For example, reactions that would typically require several hours of reflux can be completed in a matter of minutes under microwave conditions.

Continuous-Flow Processing: Continuous-flow synthesis offers several advantages over traditional batch processes for the preparation of arene chromium tricarbonyl complexes. researchgate.netvapourtec.comakjournals.com In a flow system, reagents are continuously pumped through a heated reactor. This allows for precise control over reaction parameters such as temperature and residence time, leading to better reproducibility and scalability. For the synthesis of (arene)Cr(CO)₃ complexes, flow chemistry can minimize the sublimation of Cr(CO)₆ and the decomposition of the product, which can be problematic in batch syntheses. researchgate.net

Catalytic Asymmetric Synthesis: A significant recent development is the catalytic asymmetric C-H arylation of prochiral (η⁶-arene)chromium complexes. acs.orgnih.gov This method allows for the enantioselective synthesis of planar-chiral chromium-arene complexes, which are valuable in asymmetric catalysis. While this has been demonstrated for other arenes, the principle is applicable to ethylbenzene, opening up new avenues for the synthesis of chiral chromium-ethylbenzene derivatives. This approach utilizes a palladium catalyst with a chiral ligand to achieve high enantioselectivity. acs.orgnih.gov

Mechanochemical Synthesis of Related Chromium(III) Complexes

Mechanochemical synthesis offers a solvent-free, efficient, and high-yield route to certain chromium(III) complexes. This solid-state technique involves the grinding of reactants, typically a chromium precursor and the desired ligands, using a mortar and pestle. This method avoids the use of solvents, simplifying purification and reducing waste.

Research has demonstrated the successful synthesis of various chromium(III) complexes with bidentate and tridentate ligands using this approach. In a notable study, the solid Cr(III) precursor, tris(tetrahydrofuran)chromium(III) chloride ([CrCl₃(THF)₃]), was ground with specific phosphorus- and nitrogen-containing ligands. The resulting complexes were obtained in near-quantitative yields, typically between 95% and 97%, after a simple recrystallization step in acetonitrile (B52724). The direct grinding of the solid reactants facilitates the complexation process, proving to be a highly effective synthetic strategy.

Table 1: Examples of Mechanochemically Synthesized Chromium(III) Complexes

Complex Ligand Type Precursor Yield (%)
cis-[Cr(PN)Cl₂]Cl Bidentate [CrCl₃(THF)₃] 95-97
cis-[Cr(P'N)Cl₂]Cl Bidentate [CrCl₃(THF)₃] 95-97
mer-Cr(P-NH-P)Cl₃ Tridentate [CrCl₃(THF)₃] 95-97
mer-Cr(P-NH-P')Cl₃ Tridentate [CrCl₃(THF)₃] 95-97

Data derived from studies on related chromium(III) complexes.

Electrochemical Synthesis Techniques

Electrochemical methods provide an alternative pathway for the synthesis and modification of chromium-arene complexes. These techniques utilize an applied electrical potential to control the reactivity of the complex. A key strategy is the "electrochemically switched" ligand substitution process.

In this method, a stable chromium-arene complex, such as (η⁶-arene)Cr(CO)₃, undergoes a one-electron oxidation at an anode. This process generates a 17-electron radical cation. acs.orgresearchgate.net This oxidized species is significantly more reactive towards ligand substitution than its neutral 18-electron counterpart. The radical cation readily undergoes substitution of a ligand, for example, a carbon monoxide (CO) group, with another ligand like triphenylphosphine (PPh₃). acs.orgresearchgate.net

The final step involves the cathodic reduction of the substituted complex. This restores the chromium to its neutral state, yielding the desired product. This entire sequence allows for the synthesis of new chromium-arene complexes under controlled conditions, where the reactivity is effectively switched on and off by the applied potential. acs.orgresearchgate.net Studies have shown this method to be effective for arenes like benzene (B151609), and the principles are applicable to substituted arenes such as ethylbenzene. acs.orgresearchgate.net

Table 2: Overview of Electrochemically Switched Ligand Substitution

Step Process Species Electron Count Reactivity
1 Anodic Oxidation (η⁶-arene)Cr(CO)₃ 18e⁻ Stable
2 Oxidation Product [(η⁶-arene)Cr(CO)₃]⁺ 17e⁻ Reactive
3 Ligand Substitution [(η⁶-arene)Cr(CO)₂L]⁺ 17e⁻ Intermediate

L represents the incoming ligand, e.g., PPh₃.

Stereoselective Synthesis of Planar Chiral Chromium-Ethylbenzene Derivatives

The complexation of a chromium tricarbonyl (Cr(CO)₃) unit to an unsymmetrically substituted arene, such as ethylbenzene, introduces a plane of chirality to the molecule. uwindsor.carsc.org This feature is a cornerstone of stereoselective synthesis involving these organometallic compounds. The bulky Cr(CO)₃ moiety blocks one face of the aromatic ring, allowing reagents to approach only from the unhindered face. This steric hindrance provides excellent facial control and is widely exploited in diastereoselective reactions. uwindsor.carsc.org

This inherent planar chirality allows chromium-arene complexes to be used as powerful intermediates and auxiliaries in asymmetric synthesis. uwindsor.carsc.org There are various established methods to prepare these complexes in enantiomerically pure form, making them valuable for the synthesis of complex chiral molecules and natural products. uwindsor.carsc.org

A significant application is in the diastereoselective cross-coupling of a planar chiral arene chromium complex. For instance, a chiral chromium complex can be coupled with a naphthylboronic acid in a palladium(0)-catalyzed reaction to produce axially chiral biaryl compounds. The stereochemistry of the resulting product is controlled by the planar chirality of the starting chromium-arene complex.

Structural Elucidation and Advanced Characterization

Solid-State Structural Analysis

The solid-state structure of crystalline materials offers a static, yet highly detailed, picture of molecular geometry, bond lengths, and bond angles. X-ray diffraction techniques are the cornerstone of this analysis.

Single-Crystal X-ray Diffraction of Chromium-Ethylbenzene Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound. uhu-ciqso.esrsc.orgwikipedia.org This technique provides precise information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For chromium-ethylbenzene complexes, SC-XRD reveals the nature of the coordination between the chromium atom and the ethylbenzene (B125841) ligand.

In arene chromium tricarbonyl complexes, the chromium atom is typically coordinated to the benzene (B151609) ring in a η⁶ fashion, meaning the metal is bonded to all six carbon atoms of the ring. The distances from the aromatic carbons to the metal generally range from 2.20 to 2.25 Å. mcmaster.ca The carbon-carbon bonds within the arene ring show only slight variations, typically in the range of 1.406-1.43 Å. mcmaster.ca The perpendicular distance from the chromium atom to the center of the arene ring plane is a key parameter. For instance, in (benzene)Cr(CO)₃, this distance is 1.726 Å, which is significantly longer than the analogous distance in bis(η⁶-arene)chromium complexes (1.616 Å). mcmaster.ca This difference is attributed to the strong π-accepting nature of the carbonyl ligands, which reduces the extent of chromium-to-ring back-bonding. mcmaster.ca

ParameterTypical Value
Cr-C (ring) distance2.20 - 2.25 Å
C-C (ring) bond length1.406 - 1.43 Å
Cr-ring centroid distance in (arene)Cr(CO)₃~1.726 Å
Cr-ring centroid distance in bis(arene)Cr~1.616 Å

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a powerful alternative for characterizing the bulk, microcrystalline material. rsc.org PXRD is instrumental in phase identification, verifying the purity of a synthesized compound, and determining lattice parameters. nih.govresearchgate.net

The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present. By comparing the experimental pattern to calculated patterns from known crystal structures, the identity of the material can be confirmed. researchgate.net For novel chromium-ethylbenzene complexes where single crystals are not available, PXRD data can be used for structure solution and refinement, often aided by computational methods. rsc.orgnih.gov

Solution-State Structural Characterization

In solution, molecules are often conformationally mobile. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the structure and dynamics of chromium-ethylbenzene complexes in this state. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. uobasrah.edu.iq For chromium-ethylbenzene complexes, NMR is used to confirm the coordination of the ethylbenzene ligand and to study its electronic and conformational properties. rsc.orgprocess-nmr.compurdue.edu

Upon complexation to a chromium tricarbonyl moiety, the proton and carbon signals of the ethylbenzene ligand undergo significant changes in their chemical shifts. rsc.orgprocess-nmr.com

¹H NMR: The aromatic protons of the ethylbenzene ring experience a large upfield shift upon coordination to the Cr(CO)₃ group. cdnsciencepub.com This is a characteristic feature of arene chromium tricarbonyl complexes. The protons of the ethyl group also show shifts that are indicative of their proximity to the metal center.

¹³C NMR: Similar to the proton signals, the carbon signals of the ethylbenzene ligand are also shifted upon complexation. The aromatic carbon signals are particularly sensitive to the electronic effects of the chromium tricarbonyl group. bhu.ac.in Analysis of the ¹³C NMR spectrum provides direct evidence for the number of non-equivalent carbon atoms in the molecule. docbrown.info

NucleusFree Ethylbenzene (ppm)Coordinated Ethylbenzene (ppm)
Aromatic CH~7.1-7.3Significant upfield shift
CH₂~2.65Shifted upon coordination
CH₃~1.23Shifted upon coordination
Aromatic C (ipso)~144.4Shifted upon coordination
Aromatic C (ortho)~128.3Shifted upon coordination
Aromatic C (meta)~128.3Shifted upon coordination
Aromatic C (para)~125.8Shifted upon coordination
CH₂~29.4Shifted upon coordination
CH₃~15.7Shifted upon coordination

Note: The exact chemical shifts for the coordinated ethylbenzene can vary depending on the specific complex and solvent.

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and fluxional behavior in molecules. process-nmr.combhu.ac.in For (ethylbenzene)chromium tricarbonyl, VT-NMR can reveal information about the rotation of the ethyl group and the chromium tricarbonyl moiety relative to the arene ring.

At different temperatures, the rate of these dynamic processes can change, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals. rsc.org For instance, the ¹³C NMR spectra of some arene chromium tricarbonyl complexes show a splitting of the carbonyl carbon signals at low temperatures, providing evidence for restricted rotation of the tripodal Cr(CO)₃ ligand. mcmaster.ca By analyzing the spectra at various temperatures, thermodynamic parameters for these rotational barriers can be determined. mcmaster.ca Studies on related tricarbonyl(alkylbenzene)chromium complexes have shown that the NMR spectra can be temperature-dependent, indicating an equilibrium between different conformations. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding and structure of bis(ethylbenzene)chromium. These methods are sensitive to the vibrational modes of the ethylbenzene ligands and the metal-ligand interactions.

The coordination of the ethylbenzene ligand to the chromium atom in a sandwich-type structure leads to characteristic shifts in its vibrational frequencies compared to the free, uncoordinated molecule. The vibrational spectra of ethylbenzene itself are well-understood, with distinct modes for the aromatic ring and the ethyl substituent. core.ac.uk

Studies on related bis(arene)chromium complexes, such as bis(benzene)chromium, provide a foundational understanding. For bis(benzene)chromium, key vibrational modes include symmetric C-C stretching around 1470 cm⁻¹ and Cr-arene vibrations near 400 cm⁻¹. In bis(ethylbenzene)chromium, the presence of the ethyl group introduces additional vibrational modes. The IR spectra of arene chromium tricarbonyl complexes show that the inductive effect of the Cr(CO)₃ group influences the arene's vibrations. mcmaster.ca

Detailed analysis of the IR and Raman spectra of bis(ethylbenzene)chromium allows for the assignment of these characteristic modes. For instance, the IR spectrum of matrix-isolated bis(benzene)chromium shows prominent peaks that are in agreement with theoretical calculations. mdpi.comnih.gov Similar analyses for bis(ethylbenzene)chromium would reveal shifts in the C-H and C-C stretching and bending frequencies of the ethylbenzene ligand upon coordination to the chromium center.

Table 1: Representative Vibrational Modes for η⁶-Arene Ligands in Chromium Complexes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000 Pertains to the ethyl group.
Aromatic C=C Stretch 1400 - 1600 Multiple bands are often observed.
CH₂ Scissoring 1440 - 1480
CH₃ Asymmetric Bending ~1450
CH₃ Symmetric Bending ~1375
In-plane C-H Bending 1000 - 1300
Out-of-plane C-H Bending 700 - 900 Sensitive to substitution pattern.
Ring Puckering/Deformation 600 - 700

The direct interaction between the chromium atom and the ethylbenzene ligands gives rise to low-frequency vibrational modes, specifically the metal-ligand stretching frequencies. These vibrations are a direct probe of the bond strength between the metal and the aromatic ring.

In bis(benzene)chromium, the metal-ligand symmetric stretch (ν₄) has been identified at 263 cm⁻¹ in the Rydberg-state molecule. researchgate.net For bis(arene)chromium complexes in general, the Cr-arene vibrational frequencies are typically observed in the far-infrared region, often around 400 cm⁻¹. The specific frequency can be influenced by the nature of the substituents on the benzene ring. mcmaster.ca The modulation of metal-carbonyl stretching frequencies has been observed to be influenced by the internal Stark effect, highlighting the sensitivity of these vibrations to the electronic environment. nih.gov

Table 2: Metal-Ligand Stretching Frequencies in Bis(arene)chromium Complexes

Complex Metal-Ligand Stretching Frequency (cm⁻¹) Technique
Bis(benzene)chromium ~400 IR/Raman
Bis(benzene)chromium (Rydberg state) 263 Two-colour resonance-enhanced multiphoton ionization spectroscopy

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of bis(ethylbenzene)chromium and for elucidating its fragmentation pathways under ionization. The molecular weight of bis(ethylbenzene)chromium is 264.33 g/mol . ereztech.comnih.gov

Electron ionization (EI) mass spectrometry of bis(arene)chromium complexes typically shows the molecular ion, [M]⁺, followed by the sequential loss of the arene ligands. acs.org This fragmentation pattern is a hallmark of this class of compounds. For bis(benzene)chromium, the fragmentation proceeds almost exclusively through the successive loss of the benzene ligands. acs.orgacs.org The appearance potentials of the resulting ions, such as [C₆H₆Cr]⁺ and [Cr]⁺, have been measured. nist.gov

The fragmentation of bis(ethylbenzene)chromium is expected to follow a similar pathway, with the primary fragmentation steps being the loss of an ethylbenzene molecule to form [Cr(C₈H₁₀)]⁺, followed by the loss of the second ethylbenzene molecule to yield the bare chromium ion, [Cr]⁺. High-resolution mass spectrometry can provide precise mass measurements of these fragment ions, confirming their elemental composition. dphen1.com

Table 3: Expected Fragmentation Pathway of Bis(ethylbenzene)chromium in Mass Spectrometry

Ion m/z (for ⁵²Cr) Description
[Cr(C₈H₁₀)₂]⁺ 264 Molecular Ion
[Cr(C₈H₁₀)]⁺ 158 Loss of one ethylbenzene ligand
[Cr]⁺ 52 Loss of both ethylbenzene ligands

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For bis(ethylbenzene)chromium (C₁₆H₂₀Cr), the theoretical elemental composition can be calculated and compared with experimental results to confirm its stoichiometry. This technique is fundamental in verifying the purity and identity of a synthesized compound. ereztech.com

Table 4: Theoretical Elemental Composition of Bis(ethylbenzene)chromium (C₁₆H₂₀Cr)

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Mass Percentage (%)
Carbon C 12.011 16 192.176 72.71
Hydrogen H 1.008 20 20.160 7.63
Chromium Cr 51.996 1 51.996 19.67
Total 264.332 100.00

Electronic Structure and Bonding Theory

Theoretical Descriptions of Electronic Structure in Chromium-Arene Systems

Theoretical chemistry offers a powerful lens through which to view the intricate bonding and electronic properties of chromium-arene complexes. These descriptions are largely based on the well-studied prototype, bis(benzene)chromium, whose electronic principles are directly applicable to its ethylbenzene (B125841) analogue.

In bis(ethylbenzene)chromium, the chromium atom is in a formal oxidation state of 0. libretexts.org The neutral ethylbenzene ligands each contribute six π-electrons, and the chromium atom contributes six valence electrons from its ground state configuration ([Ar] 3d⁵ 4s¹). stackexchange.com This results in a stable 18-valence electron complex, a configuration that is common and energetically favorable for many organometallic compounds. libretexts.orgpsgcas.ac.in The complex is diamagnetic, indicating that all electrons are paired in the molecular orbitals. wikipedia.org The electron configuration of the complex in its ground state is (3e₂g)⁴(4a₁g)² (3e₂u)⁰. wikipedia.org

Molecular orbital (MO) theory provides a detailed picture of the bonding in bis(arene)chromium complexes. The interaction between the chromium atomic orbitals and the π-system of the two arene rings leads to the formation of a set of molecular orbitals. The analysis of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the complex's reactivity.

For bis(benzene)chromium, a close model for bis(ethylbenzene)chromium, the frontier orbitals have been extensively studied. wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) is the 4a₁g orbital, which is primarily a non-bonding metal d(z²) orbital. wikipedia.org

The LUMO is the 3e₂u orbital, which is composed entirely of ligand π orbitals. wikipedia.org

Orbitals just below the HOMO, such as HOMO-1 (3e₂g) and HOMO-2 (3e₁g), are involved in the δ-bonding and π-bonding interactions between the metal 3d orbitals and the ligand π orbitals, respectively. wikipedia.org

The arrangement and character of these orbitals explain the electronic transitions observed in spectroscopic studies and the complex's behavior as an electron donor from the metal-centric HOMO.

Frontier Molecular Orbitals of Bis(benzene)chromium
OrbitalTypeCharacterDescription
4e₂gLUMO+2Anti-bondingInteraction between metal 3d(π) and ligand π orbitals. wikipedia.org
4e₁gLUMO+1Anti-bondingInteraction between metal 3d(π) and ligand π orbitals. wikipedia.org
3e₂uLUMOLigand-basedPurely ligand π orbital. wikipedia.org
4a₁gHOMONon-bondingPrimarily metal d(z²) orbital. wikipedia.org
3e₂gHOMO-1δ-bondingInteraction between metal 3d(δ) and ligand π orbitals. wikipedia.org
3e₁gHOMO-2π-bondingInteraction between metal 3d(π) and ligand π orbitals. wikipedia.org

The bond between the chromium atom and the ethylbenzene rings is a classic example of synergistic bonding in organometallic chemistry. mcmaster.ca This involves two main components:

σ-Donation : Electron density is donated from the filled π-orbitals of the arene ligands to the vacant d-orbitals of the chromium atom. mcmaster.caucoz.com This forms a σ-type interaction with respect to the axis connecting the metal and the ring's center.

π-Back-donation : Electron density is donated from the filled d-orbitals of the chromium atom back into the empty π*-antibonding orbitals of the arene ligands. mcmaster.caucoz.com

This synergistic process strengthens the metal-ligand bond. The metal-to-ligand bonding in bis(benzene)chromium has significant δ-bonding character, which is more predominant than in other metallocenes like ferrocene. psgcas.ac.inwikipedia.org The primary bonding interactions arise from the overlap of metal orbitals of a₁g, e₁g, and e₂g symmetry with ligand group orbitals of the corresponding symmetries. psgcas.ac.in

Computational Chemistry Approaches

Modern computational methods are indispensable for validating theoretical models and providing quantitative insights into the properties of chromium-ethylbenzene systems.

Density Functional Theory (DFT) has become a standard tool for studying chromium-arene complexes due to its balance of accuracy and computational efficiency. unige.ch DFT calculations are widely used to:

Calculate Electronic Properties : Determine orbital energies (HOMO, LUMO), charge distributions, and binding energies. orientjchem.org

Probe Reaction Mechanisms : DFT studies can map out reaction pathways and calculate activation barriers, explaining regioselectivity in reactions such as the nucleophilic addition to arene-chromium complexes. chemrxiv.orguwindsor.ca

For example, studies on various (η⁶-arene)Cr(CO)₃ complexes using the B3LYP functional have been successful in calculating geometric parameters and binding energies. orientjchem.org

Selected Calculated Geometric Parameters for (η⁶-benzene)Cr(CO)₃ (A Model System)
ParameterCalculated Value (B3LYP)Experimental Value
Cr-Ring Center Distance1.720 Å orientjchem.org1.724-1.726 Å orientjchem.org

For even higher accuracy, particularly for systems with complex electronic structures or for studying excited states, ab initio (from first principles) methods are employed. These methods, such as Complete Active Space with Second-order Perturbation Theory (CASPT2) and Coupled-Perturbation Hartree-Fock (CPHF), are based on solving the Schrödinger equation without extensive reliance on empirical parameters. unige.chnih.gov

Ab initio calculations have been used to:

Provide a multi-reference description of the metal-metal bond in related chromium dimers. unige.ch

Calculate nonlinear optical properties by analyzing electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge-Transfer (ILCT). nih.gov

While computationally intensive, these methods provide a deeper understanding of the electronic behavior that governs the properties of chromium-ethylbenzene and related organometallic systems. americanelements.com

Experimental Probes of Electronic Structure

The electronic structure of bis(ethylbenzene)chromium, a key determinant of its chemical and physical properties, has been interrogated through various sophisticated spectroscopic techniques. These experimental methods provide direct insight into the arrangement and energies of electrons within the molecule, the oxidation state of the central chromium atom, and the nature of the metal-ligand bonding.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) directly probes the energies of molecular orbitals by measuring the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons. For bis(arene)chromium complexes, such as the parent compound bis(benzene)chromium, gas-phase ultraviolet photoelectron spectroscopy (UPS) reveals a wealth of information about the valence electronic structure. aip.org

The UPS spectrum of bis(benzene)chromium, which serves as an excellent model for bis(ethylbenzene)chromium, is characterized by distinct bands corresponding to the ionization of electrons from specific molecular orbitals. aip.org The spectra confirm the stable 18-electron configuration, analogous to the noble gas krypton, which arises from the six valence electrons of the chromium atom and six π-electrons from each of the two aromatic rings. acs.org Key features in the spectrum include bands associated with the metal-ligand bonding orbitals (a_1g and e_2g) and deeper-lying orbitals that are similar to those of the free benzene (B151609) molecule. aip.org

High-resolution techniques, such as pulsed-field ionization zero electron kinetic energy (PFI-ZEKE) spectroscopy, have provided precise adiabatic ionization energies for bis(benzene)chromium, determined to be 44081(7) cm⁻¹. aip.org These studies also resolve vibrational fine structure, identifying the Cr⁺-(C₆H₆)₂ stretching vibration at approximately 264 cm⁻¹ in the cationic ground state, which provides direct experimental data on the strength of the metal-ligand bond. aip.org

Table 1: Ionization Energies and Vibrational Frequencies for Bis(benzene)chromium

Measurement Value Technique
Adiabatic Ionization Energy 44081 (±7) cm⁻¹ PFI-ZEKE Spectroscopy aip.org
Cationic Cr⁺-(C₆H₆)₂ Stretch 264 cm⁻¹ MATI Spectroscopy aip.org

X-ray Photoelectron Spectroscopy (XPS) for Chromium Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical or oxidation state of elements within a material. libretexts.orgrsc.org By measuring the binding energy of core-level electrons, XPS provides a clear signature of the electronic environment of the chromium atom in bis(ethylbenzene)chromium.

In bis(arene)chromium complexes, the chromium atom is formally in the zero (0) oxidation state. XPS studies on related chromium(0) sandwich complexes, such as (graphene)Cr(benzene), show a characteristic binding energy for the Cr 2p₃/₂ core level at approximately 577.5 eV. rsc.org This value is indicative of a neutral chromium center and is distinct from the higher binding energies typically observed for oxidized chromium species like Cr(III) or Cr(VI). rsc.org The small chemical shifts in the Cr 2p lines can sometimes make unambiguous assignment challenging, but when combined with analysis of other elements, such as the absence of a characteristic O 1s peak for chromium oxides (which appears around 530 eV), the Cr(0) state can be confirmed. rsc.org

Furthermore, XPS studies on bis(arene) complexes have shown that the arene rings bear a small negative charge, indicating a degree of electron donation from the metal to the ligand π* orbitals, which is a key feature of the bonding in these molecules. rsc.org

Table 2: Representative Cr 2p₃/₂ Binding Energies

Compound/Species Oxidation State Cr 2p₃/₂ Binding Energy (eV)
(Exfoliated Graphene)Cr(benzene) Cr(0) ~577.5 rsc.org
Chromium Oxides (e.g., Cr₂O₃) Cr(III) > 576 (typically with satellite peaks)
Chromates (e.g., K₂CrO₄) Cr(VI) ~579-580

Note: Binding energies can vary slightly based on instrument calibration and sample charging.

X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Electronic Structure

X-ray Absorption Near-Edge Spectroscopy (XANES) provides detailed information about the local electronic structure, oxidation state, and coordination geometry of the absorbing atom. rsc.org The technique involves tuning the X-ray energy across an absorption edge (e.g., the chromium K-edge or L-edge) and measuring the absorption coefficient.

For chromium compounds, the Cr K-edge XANES spectrum is particularly sensitive to the oxidation state. The energy of the absorption edge shifts to higher values as the oxidation state of the chromium atom increases. rsc.org A characteristic feature for many chromium complexes is a weak pre-edge peak, which arises from 1s → 3d transitions. The intensity and position of this pre-edge feature are dictated by the coordination environment and symmetry around the chromium atom.

Spectroscopic Investigations and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

In (arene)tricarbonylchromium(0) complexes, the electronic transitions are typically categorized as metal-to-ligand charge transfer (MLCT), ligand field (LF), and intraligand (π-π) transitions. The MLCT bands, often found at lower energies (longer wavelengths), involve the promotion of an electron from a metal-centered d-orbital to a π orbital of the carbonyl or arene ligands. For instance, in chromium hexacarbonyl, a related parent compound, the MLCT excitation from a Cr 3d orbital to a CO π* orbital has an absorption band centered around 290 nm. chemrxiv.org

Table 1: Representative UV-Vis Absorption Maxima for Selected Chromium Complexes

Compound/Ion Wavelength (λmax) Transition Type/Region
[Cr(H₂O)₆]³⁺ 400 nm, 580 nm Violet and Yellow-Orange regions
Chromate (CrO₄²⁻) 373 nm Charge Transfer
Dichromate (HCrO₄⁻) 350 nm Charge Transfer

This table provides illustrative data for various chromium species to give context to the types of electronic transitions observed. Specific data for chromium;ethylbenzene (B125841) is not detailed in the search results.

Luminescence Properties and Excited State Lifetimes

The luminescence of chromium complexes provides valuable information about the properties of their excited states. While many chromium(0) arene complexes are not strongly luminescent at room temperature due to efficient non-radiative decay pathways, some exhibit luminescence under specific conditions. The study of luminescence and the lifetimes of the excited states are critical for understanding the initial steps of photochemical reactions.

Time-Resolved Spectroscopic Techniques for Transient Species Characterization

Time-resolved spectroscopy is essential for detecting and characterizing the short-lived intermediates that form following photoexcitation. Techniques like femtosecond transient absorption spectroscopy allow researchers to track the evolution of the system from the initial excited state through various transient species to the final photoproducts.

Studies on chromium hexacarbonyl, a model system, have shown that photo-induced CO dissociation occurs within 100 femtoseconds. chemrxiv.org Following dissociation, a highly reactive, undercoordinated species is formed. In the presence of a solvent like an alkane, this transient species can coordinate with a solvent molecule, forming a σ-complex within picoseconds (e.g., 8.2 ps for octane). chemrxiv.org

For (arene)tricarbonylchromium complexes with tethered functional groups, time-resolved studies have revealed that the photosubstitution of a CO ligand by the tethered group can occur within nanoseconds (e.g., within 200 ns), forming a chelate complex. acs.orgnist.gov These experiments provide direct evidence for the kinetics of intermediate species and their subsequent reactions.

Catalytic Applications of Chromium Ethylbenzene Complexes

Specific Catalytic Transformations Directly Employing Chromium-Ethylbenzene Complexes

Oxidation Reactions (e.g., Benzylic Oxidation of Ethylbenzene (B125841) to Acetophenone)

Chromium-ethylbenzene complexes, particularly in the form of (arene)Cr(CO)₃, serve as effective catalysts in the selective oxidation of alkylarenes. A notable example is the benzylic oxidation of ethylbenzene to produce acetophenone (B1666503), a valuable intermediate in organic synthesis. researchgate.netmdpi.comgychbjb.com The complexation of the arene ring to the chromium center activates the benzylic C-H bonds, making them more susceptible to oxidation. wikipedia.org

The catalytic process often employs an oxidant such as tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.com For instance, chromium(III) stearate (B1226849) in conjunction with TBHP has been shown to catalyze the conversion of ethylbenzene to acetophenone with high yield and selectivity. chula.ac.th Similarly, chromium-containing mesoporous molecular sieves like Cr-MCM-41 have demonstrated the ability to smoothly oxidize the benzylic CH₂ group of ethylbenzene to a ketone. iitm.ac.in The reaction mechanism is believed to proceed through the formation of a high-valent oxo-chromium(V) species, which then abstracts a hydrogen atom from the benzylic position of ethylbenzene to initiate the oxidation process. bendola.commdpi.com

Several studies have investigated the optimization of reaction conditions to maximize the yield and selectivity of acetophenone. Factors such as the choice of solvent, temperature, and the nature of the chromium catalyst and oxidant are crucial. mdpi.comchula.ac.th For example, a heterogeneous catalyst, Cr(III) Schiff base complex intercalated into a layered double hydroxide, has shown a 90.74% conversion of ethylbenzene with 99.93% selectivity to acetophenone under solvent-free conditions. researchgate.net The catalytic activity of various chromium-based catalysts in the oxidation of ethylbenzene to acetophenone is summarized in the table below.

Table 1: Catalytic Performance of Various Chromium-Based Catalysts in the Oxidation of Ethylbenzene to Acetophenone

CatalystOxidantConversion of Ethylbenzene (%)Selectivity to Acetophenone (%)Reference
5Co/Ph-HMSO₂55.186.1 mdpi.com
Co-Cu/SAPS-15TBHP96.5499.77 mdpi.com
Cr(III) Schiff base-LDHTBHP90.7499.93 researchgate.net
Cr-MCM-41TBHP8885 iitm.ac.in

Polymerization and Oligomerization Catalysis (e.g., Ethylene (B1197577) Oligomerization where the arene ligand influences selectivity)

Chromium-ethylbenzene and related chromium-arene complexes are significant in the field of polymerization and oligomerization catalysis, particularly for ethylene. conscientiabeam.comresearchgate.net These catalysts can selectively produce linear alpha-olefins, such as 1-hexene (B165129) and 1-octene, which are important co-monomers in the production of polyethylene (B3416737). mdpi.comsioc-journal.cn The catalytic activity and selectivity of these systems are highly dependent on the nature of the ligands attached to the chromium center, including the arene ligand itself. conscientiabeam.comtue.nl

The arene ligand, such as ethylbenzene, can influence the electronic and steric environment of the catalytic center, thereby affecting the distribution of the resulting oligomers. tue.nl For instance, in some systems, the use of toluene (B28343) as a solvent can lead to the formation of inert Cr(I)-η⁶-toluene complexes, which can retard the catalytic activity. tue.nl The choice of co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), is also critical in activating the chromium pre-catalyst and determining the reaction outcome. conscientiabeam.commdpi.comnih.gov

The versatility of chromium catalysts is highlighted by their ability to switch between oligomerization and polymerization depending on the reaction conditions and ligand structure. tue.nlnih.gov For example, certain chromium complexes with pyridine-phosphine ligands can be tuned to favor either the production of oligomers or polyethylene by modifying the ligand structure or reaction parameters like ethylene pressure. tue.nl The table below presents data on the influence of ligands and conditions on ethylene oligomerization catalyzed by chromium complexes.

Table 2: Ethylene Oligomerization Catalyzed by Chromium Complexes

Chromium Pre-catalyst/Ligand SystemCo-catalystActivity (g/mol(Cr)·h)Selectivity (wt%)Reference
2-Quinoxalinyl-6-iminopyridine Cr(III) ChloridesMAOup to 3.50 x 10⁶High for α-olefins conscientiabeam.com
2-Benzoxazolyl-6-arylimino-pyridine Cr(III) ComplexesMMAOup to 9.19 x 10⁶- conscientiabeam.com
PyCH₂N(Me)PiPr₂/CrCl₃(THF)₃--Good for 1-hexene and 1-octene tue.nl
MeDuPhos-CrCl₃(THF)--54.8% for 1-octene acs.org
EtDuPhos-CrCl₃(THF)--90% for 1-hexene acs.org

Other Selective Organic Transformations Mediated by Chromium-Ethylbenzene Complexes

Beyond oxidation and polymerization, chromium-ethylbenzene and related arene chromium complexes facilitate a variety of other selective organic transformations. The complexation of the arene ring to the Cr(CO)₃ moiety significantly alters its electronic properties, making it susceptible to reactions that are not readily achievable with the uncomplexed arene. uwindsor.carsc.org

Nucleophilic Addition Reactions

The electron-withdrawing nature of the Cr(CO)₃ group activates the arene ring towards nucleophilic attack. uwindsor.carsc.org This allows for dearomatization reactions where a nucleophile adds to the arene ring, forming an anionic η⁵-cyclohexadienyl complex. uwindsor.ca This intermediate can then be reacted with an electrophile to generate substituted cyclohexadiene derivatives. acs.org The regioselectivity of the nucleophilic addition is influenced by substituents on the arene ring and the conformation of the Cr(CO)₃ group. uwindsor.caacs.org This methodology provides a powerful tool for the synthesis of highly substituted cyclic molecules. imperial.ac.uknih.gov

Cross-Coupling Reactions

(Arene)Cr(CO)₃ complexes can also participate in cross-coupling reactions. The chromium tricarbonyl fragment can activate C-halogen bonds on the arene ring, facilitating their participation in palladium-catalyzed cross-coupling reactions. uwindsor.caresearchgate.net More recently, chromium(II) chloride has been shown to be an effective catalyst for the cross-coupling of various (hetero)arylmagnesium reagents with a range of electrophiles, including N-heterocyclic halides and aromatic ketones, with high efficiency and functional group tolerance. organic-chemistry.org A novel approach has been developed for the cross-coupling of tricarbonylchromium-activated benzyllithiums with aryl bromides, enabling the synthesis of di- and triarylmethanes that are otherwise difficult to access. nih.gov For example, the (η⁶-ethylbenzene)Cr(CO)₃ complex undergoes single coupling to produce a 1,1-diarylethane derivative. nih.gov

Asymmetric Catalysis Utilizing Planar Chiral Derivatives

Unsymmetrically substituted (arene)Cr(CO)₃ complexes are planar chiral and have emerged as valuable ligands and intermediates in asymmetric catalysis. uwindsor.caresearchgate.netskku.edu The development of methods for the enantioselective synthesis of these planar chiral complexes has opened up new avenues in asymmetric synthesis. nih.govacs.org These chiral complexes have been successfully employed as ligands in a range of catalytic asymmetric reactions, including allylic alkylations and hydroborations. researchgate.netskku.edu A recent breakthrough has been the development of a catalytic asymmetric direct C-H arylation of (η⁶-arene)chromium complexes to produce planar-chiral compounds with high enantioselectivity. acs.orgnih.gov This method provides a more direct route to these valuable chiral building blocks. acs.org

Precursor Roles in Advanced Material Science

Bis(ethylbenzene)chromium serves as a precursor in the field of material science, particularly in the deposition of thin films and the synthesis of chromium-containing nanomaterials. ereztech.comamericanelements.com Its utility stems from its volatility and ability to decompose under controlled conditions to yield high-purity chromium materials.

One of the primary applications is in Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD). Bis(ethylbenzene)chromium, often dissolved in a solvent like toluene, can be used as a liquid precursor for the growth of chromium carbide thin films. mdpi.com In these processes, the precursor is vaporized and then decomposed on a heated substrate to form the desired film. This technique allows for the conformal coating of complex shapes, which is advantageous in many technological applications.

Furthermore, organometallic compounds like bis(ethylbenzene)chromium are valuable for synthesizing specialized catalysts and advanced materials. ereztech.com The ability to deliver chromium at the molecular level allows for the creation of finely dispersed chromium species on support materials, which can lead to catalysts with enhanced activity and selectivity.

Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Bis(ethylbenzene)chromium (BEBC) is a key organometallic precursor for depositing chromium-containing thin films through methods like Metal-Organic Chemical Vapor Deposition (MOCVD). ereztech.com A significant advantage of using such precursors is the ability to lower deposition temperatures compared to traditional methods, leading to energy savings in large-scale processes. acs.org

Research has focused on using BEBC, often dissolved in a solvent like toluene, to grow chromium carbide (CrCₓ) coatings. acs.orgmdpi.com These films are of great interest for their protective qualities, including high hardness, which is desirable in harsh environments. strem.com The Direct Liquid Injection (DLI-MOCVD) technique is frequently employed, where a precursor solution is flash-vaporized and then introduced into the deposition reactor. acs.orgmdpi.com This method allows for precise control over the delivery of the precursor. acs.org

Studies show that the thermal decomposition of bis(arene)chromium compounds like BEBC occurs in a temperature range of 350–550 °C, yielding chromium carbide films. mdpi.com The primary gaseous byproducts from the decomposition of the ligands are aromatic hydrocarbons and hydrogen. mdpi.com One of the challenges in this process is the incorporation of carbon into the film from the organic ligands, which can sometimes be managed by introducing inhibitors. For instance, thiophenol has been used as an inhibitor of carbide formation, allowing for the deposition of dense chromium metal coatings with high nanohardness, although small amounts of a metastable chromium phase can form at lower temperatures. strem.com

Detailed research findings on the deposition of chromium carbide films using bis(ethylbenzene)chromium are presented in the tables below.

Table 1: Deposition Parameters for Chromium Carbide (CrₓCᵧ) Films via DLI-MOCVD This table summarizes the experimental conditions used for the growth of chromium carbide coatings using a bis(ethylbenzene)chromium precursor.

ParameterValue/ConditionSource
Precursor Bis(ethylbenzene)chromium (BEBC) acs.org
Solvent Anhydrous Toluene acs.org
Precursor Concentration 3 x 10⁻¹ mol·L⁻¹ acs.org
Deposition Method Direct Liquid Injection MOCVD (DLI-MOCVD) acs.org
Reactor Type Hot-wall, Pyrex tubular reactor acs.org
Vaporization Temperature 473 K (200 °C) acs.org
Deposition Temperature 673–823 K (400–550 °C) acs.org
Total Pressure 6.7 kPa acs.org

Table 2: Properties of Chromium Carbide (CrₓCᵧ) Films This table outlines the key characteristics of the chromium carbide films synthesized using the DLI-MOCVD process with a bis(ethylbenzene)chromium precursor.

PropertyFindingSource
Structure Amorphous in the 673–823 K temperature range acs.org
Microstructure Dense and glassy-like acs.org
Composition Nanocomposite of free-C domains in an amorphous Cr₇C₃ matrix acs.org
Hardness > 23 GPa (can reach 29 GPa with recycled effluents) acs.org
Carbon Content ~22 at. % (for related bis(benzene)chromium precursor) strem.com

Nanomaterial Synthesis Utilizing Organometallic Precursors

The synthesis of metallic nanoparticles (MNPs) through the decomposition of organometallic precursors is a widely used approach in materials chemistry. abcr.com This method offers a clean and effective route to forming nanostructures with controlled characteristics. abcr.com Arene complexes, in general, are recognized as potential precursors for the synthesis of both nanoparticles and thin films. numberanalytics.com The organometallic approach involves the careful selection of a precursor and stabilizing agents, followed by the decomposition of the precursor, often under a hydrogen atmosphere, to yield the desired nanoparticles. abcr.com

While the use of organometallic compounds for creating nanomaterials is a well-established field, specific, detailed research on the synthesis of chromium nanoparticles directly from bis(ethylbenzene)chromium is not extensively documented in publicly available literature. However, the general principles of organometallic synthesis suggest its potential. The decomposition of a precursor like bis(ethylbenzene)chromium could, under controlled thermal or chemical conditions, lead to the nucleation and growth of chromium-based nanoparticles. The process would involve the stripping of the ethylbenzene ligands to release chromium atoms, which then aggregate into nanoclusters.

Other chromium organometallics, such as Fischer carbene complexes, have been successfully used to synthesize monodisperse chromium nanoparticles via thermolysis, demonstrating the viability of using organometallic precursors for this purpose. rsc.org The synthesis of various metallic nanoparticles from organometallic precursors ligated by N-heterocyclic carbenes (NHCs) also highlights the versatility of this approach, where the ligand plays a crucial role in stabilizing the resulting nanoparticles and modulating their properties. abcr.com This suggests a potential pathway for future research, exploring the use of bis(ethylbenzene)chromium with suitable stabilizing agents to produce chromium nanomaterials with specific sizes and functionalities.

Reaction Mechanisms and Kinetics in Chromium Ethylbenzene Systems

Parametric Studies of Reaction Conditions on Catalytic Performance

Reactant Concentration and Pressure Effects

The dehydrogenation of ethylbenzene (B125841) is a reversible, endothermic reaction limited by equilibrium. researchgate.net Consequently, reaction conditions are manipulated to favor the forward reaction. High temperatures (around 600°C) and low ethylbenzene partial pressures (achieved by operating at a total pressure of about 0.1 atm) are standard in industrial settings to achieve conversions between 50% and 60%. researchgate.net To supply the necessary heat for the endothermic reaction, large quantities of steam are often co-fed into the reactor, with steam-to-ethylbenzene molar ratios ranging from 6:1 to 13:1. researchgate.net The steam also serves to lower the partial pressure of the hydrocarbon reactants, further shifting the equilibrium towards the products.

In other conversion processes, such as the isomerization of xylene mixtures containing ethylbenzene, pressure plays a crucial role. Increasing the reaction pressure can unfavorably promote side reactions like disproportionation, transalkylation, and hydrogenation of the aromatic rings, leading to an increase in xylene loss and the formation of non-aromatic hydrocarbons. google.com For certain ethylbenzene conversion reactions carried out in the presence of hydrogen over a rhenium-on-zeolite catalyst, the reaction pressure is maintained above 1.0 MPa-G, with a preferred range of 1.7 to 3.0 MPa-G, to balance conversion efficiency with the suppression of these undesirable pathways. google.com

Interactive Data Table: Effects of Reactant Concentration and Pressure on Ethylbenzene Dehydrogenation

ParameterChangeEffect on ReactionReference
Ethylbenzene Partial PressureDecreaseFavors forward reaction (styrene formation) by shifting equilibrium. researchgate.net
Hydrogen Partial PressureIncreaseInhibits ethylbenzene conversion. rsc.org
Steam-to-Ethylbenzene RatioIncreaseLowers reactant partial pressure, provides heat for endothermic reaction. researchgate.net
Total System PressureDecreaseFavors dehydrogenation, required for industrial processes. researchgate.net
Total System PressureIncreaseIn isomerization, promotes undesirable side reactions like hydrogenation. google.com

Solvent Effects in Homogeneous Catalysis

In homogeneous catalysis involving chromium-ethylbenzene systems, particularly in liquid-phase oxidation reactions, the choice of solvent can have a profound impact on catalytic activity, selectivity, and reaction rates. Solvents can influence the reaction by solvating the catalyst, reactants, and transition states, thereby altering the energy barriers of the reaction pathways.

Various transition metal catalysts, including those based on chromium, have been utilized for the liquid-phase oxidation of ethylbenzene using different oxidizing agents and a wide array of solvents. researchgate.net Research has shown that for the oxidation of ethylbenzene, the reaction is often more efficient under solvent-free conditions. researchgate.net The use of a solvent can lead to lower conversion rates. This phenomenon is attributed to the dilution effect, where a larger solvent volume suppresses the concentration of the reactants, thereby decreasing the reaction rate. researchgate.net This finding is supported by studies where catalytic activity was observed to be higher in the absence of a solvent compared to when acetonitrile (B52724) was used. researchgate.net

The properties of the solvent, such as its polarity and coordinating ability, are key factors. In the reduction of aldehydes using an aluminum isopropoxide catalyst, a model for understanding solvent effects, non-polar aliphatic solvents like n-hexane and cyclohexane (B81311) resulted in significantly higher reaction rates compared to more polar or coordinating solvents like diethyl ether and 1,4-dioxane. nih.gov This is because solvents with high hydrogen-bond accepting ability can form solvation shells around the reactants, potentially hindering their interaction with the catalyst. nih.gov

In the context of chromium-catalyzed ethylbenzene oxidation, while specific comparative studies across a wide range of solvents are not extensively detailed in the provided literature, the general principles of solvent effects in catalysis apply. The goal is often to produce acetophenone (B1666503) selectively. The solvent can influence the relative rates of the desired oxidation pathway versus side reactions. For instance, in the oxidation of ethylbenzene to acetophenone using an alumina-supported dichromate catalyst, the development of a continuous process sought to optimize conditions, which implicitly includes the solvent or carrier phase. acs.org

Interactive Data Table: Influence of Solvent Conditions on Ethylbenzene Oxidation

Solvent ConditionEffect on Catalytic PerformanceRationaleReference
Solvent-FreeHigher catalytic activity and conversion rates observed in some systems.Avoids dilution of reactants, maximizing their concentration. researchgate.net
AcetonitrileLower catalytic activity compared to solvent-free conditions.Dilution of reactants suppresses reaction rates. researchgate.net
Aliphatic Hydrocarbons (e.g., n-hexane)Generally favor higher reaction rates in similar catalytic systems.Weakly coordinating, minimize interference with catalyst-substrate interaction. nih.gov
Coordinating Solvents (e.g., Diethyl Ether)Tend to slow down reactions in similar catalytic systems.Can form solvation shells or coordinate to the metal center, hindering catalysis. nih.gov

Advanced Computational and Theoretical Studies

Quantum Chemical Simulations of Reactivity and Selectivity

Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of chemical reactivity and selectivity. catalysis.blogwiley.com These methods allow for the detailed exploration of reaction mechanisms, the identification of transient species, and the prediction of thermodynamic and kinetic parameters. wiley.comwiley.com

The dehydrogenation of ethylbenzene (B125841) to styrene (B11656) is a significant industrial process, and chromium-based catalysts have been a subject of intense study. whiterose.ac.uk Computational studies have been employed to map out the potential energy surfaces of such reactions, identifying the most plausible pathways. numberanalytics.com For instance, in the oxidative dehydrogenation of ethylbenzene, DFT calculations can help elucidate the mechanism, which may involve the dissociative adsorption of ethylbenzene onto the catalyst surface, forming an ethylbenzene radical. rsc.org This is followed by the abstraction of a hydrogen atom to yield styrene. rsc.org

A crucial aspect of these calculations is the identification of transition states, which represent the energy maxima along the reaction coordinate. numberanalytics.com Techniques like the nudged elastic band (NEB) or the growing string method (GSM) are used to locate these transient structures. numberanalytics.com The characterization of transition states through vibrational frequency analysis (where a single imaginary frequency corresponds to the reaction coordinate) is a standard procedure. rsc.org In the context of ethylbenzene chemistry, theoretical models have suggested that reaction mechanisms involving radical intermediates, and thus two one-electron transfer steps, are often more energetically favorable than two-electron transfer pathways. researchgate.net These radical-type transition states are associated with the initial C-H bond cleavage. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given transformation can be constructed. researchgate.net This profile provides critical insights into the thermodynamic feasibility and kinetic barriers of the reaction. wiley.com The Gibbs free energy of activation, enthalpy of activation, and entropy of activation can all be derived from these calculations, offering a comprehensive understanding of the reaction energetics. numberanalytics.com

TransformationReactant(s)Product(s)Key Intermediate(s)Computational Method
Ethylbenzene DehydrogenationEthylbenzeneStyrene, H₂Ethylbenzene radicalDFT
Benzene (B151609) AlkylationBenzene, Ethylene (B1197577)EthylbenzeneCarbocation speciesSemi-empirical (PM3)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and other time-dependent phenomena. ethz.ch

For a molecule like bis(ethylbenzene)chromium, MD simulations can reveal how the ethylbenzene ligands move and interact with each other and with their environment. This is particularly important for understanding the behavior of such complexes in solution or when incorporated into larger systems. The choice of force field, which describes the potential energy of the system as a function of atomic coordinates, is critical for the accuracy of MD simulations. nih.gov For metallic systems, embedded-atom method (EAM) potentials are often employed. mdpi.com While MD simulations are powerful, they are often limited by the accuracy of the force fields and the accessible simulation timescales.

Structure-Activity Relationship (SAR) Modeling for Rational Catalyst Design

Structure-Activity Relationship (SAR) modeling is a powerful approach that aims to correlate the structural features of a molecule with its chemical or biological activity. catalysis.blognih.gov In the context of catalysis, SAR is crucial for the rational design of more efficient and selective catalysts. catalysis.blogacs.org By understanding how modifications to a catalyst's structure affect its performance, researchers can make targeted improvements. acs.org

For chromium-based catalysts used in ethylbenzene transformations, SAR studies can involve investigating the influence of factors like the oxidation state of chromium, the nature of the support material, and the presence of co-catalysts. whiterose.ac.uk Computational modeling plays a key role in SAR by allowing for the systematic variation of these parameters and the prediction of their impact on catalytic activity. catalysis.blog For instance, DFT calculations can be used to probe the electronic properties of the active site and how they are influenced by different ligands or support interactions. catalysis.blog This information is essential for building robust SAR models that can guide the synthesis of new and improved catalysts. acs.org

Structural FeatureInfluence on Catalytic ActivityRelevant Computational Technique
Chromium Oxidation StateAffects reactivity and selectivity in dehydrogenation. whiterose.ac.ukDFT, XPS data analysis
Support Material (e.g., Al₂O₃)Influences the number and distribution of acid sites. whiterose.ac.ukDFT, NH₃-TPD data analysis
Ligand EnvironmentModifies the electronic and steric properties of the metal center. acs.orgDFT, Molecular Mechanics

Prediction and Assignment of Spectroscopic Signatures from First Principles

Computational methods can be used to predict various spectroscopic properties from first principles, providing a powerful tool for interpreting experimental spectra and characterizing new compounds. researchgate.net For bis(ethylbenzene)chromium, techniques like time-dependent density functional theory (TD-DFT) can be used to calculate electronic absorption spectra, while vibrational frequencies can be computed to aid in the assignment of infrared (IR) and Raman spectra. researchgate.netaip.org

The accurate prediction of spectroscopic signatures requires a high level of theory and careful consideration of environmental effects, such as the solvent. ecamp15.org For complex systems, a combination of quantum mechanics and molecular mechanics (QM/MM) methods can be employed, where the chemically active region is treated with a high level of quantum theory and the surrounding environment is described by a more computationally efficient molecular mechanics force field. researchgate.net These computational approaches are invaluable for confirming the structure of synthesized compounds and for understanding the nature of their electronic and vibrational transitions. acs.org

Emerging Research Directions and Future Prospects

Development of Novel Chromium-Ethylbenzene Catalysts with Enhanced Efficiency and Durability

The pursuit of more efficient and robust catalysts is a central theme in modern chemistry, and chromium-ethylbenzene complexes are no exception. Research is actively focused on designing and synthesizing novel catalysts with superior performance for various chemical transformations. A key area of investigation involves the development of chromium-based heterogeneous catalysts, where the active chromium species are immobilized on solid supports. rsc.org This approach offers significant advantages in terms of catalyst recyclability and ease of separation from the reaction products, contributing to more sustainable and economically viable processes. rsc.org

For instance, chromium oxide supported on materials like mesoporous silica (B1680970) (e.g., MCM-41, SBA-15) and zeolites (e.g., Silicalite-1) has shown promise in the dehydrogenation of ethylbenzene (B125841) to styrene (B11656). researchgate.netmdpi.com The efficiency of these catalysts is closely linked to the dispersion and oxidation state of the chromium species on the support. mdpi.comresearchgate.net Studies have shown that a higher content of Cr(VI) species can lead to greater activity. mdpi.com Furthermore, the nature of the support material itself plays a crucial role. Silicalite-1, with its higher thermal and hydrothermal stability compared to SBA-15, can lead to more stable catalytic performance. mdpi.com

Another strategy to enhance catalyst performance is the modification of the support material. The insertion of other metals, such as aluminum or titanium, into the support framework of Cr/SBA-15 has been shown to significantly improve the activity in ethylene (B1197577) polymerization. researchgate.net The development of catalysts with well-defined active sites is also a major goal. This allows for a better understanding of the structure-activity relationship and facilitates the rational design of more efficient catalysts. rsc.org For example, the synthesis of planar-chiral chromium complexes is an emerging area, with applications in asymmetric catalysis. uwindsor.canih.govacs.org

The durability of catalysts is another critical factor, particularly in industrial applications. Coke deposition is a common cause of deactivation in catalysts used for reactions like ethylbenzene dehydrogenation. researchgate.netwhiterose.ac.ukrsc.org Research is focused on understanding the mechanisms of coke formation and developing strategies to mitigate its effects. researchgate.netwhiterose.ac.ukrsc.org This includes optimizing reaction conditions and designing catalysts that are more resistant to coking. whiterose.ac.uk The development of catalysts that can operate efficiently under milder reaction conditions, such as lower temperatures, is also a key objective to improve both efficiency and durability.

Integration of Chromium-Ethylbenzene Complexes in Sustainable Catalysis and Green Chemistry Principles

The principles of green chemistry and sustainable development are increasingly influencing the direction of chemical research. wiley-vch.de The use of chromium-ethylbenzene complexes in catalysis is being explored within this framework, with a focus on developing more environmentally benign and resource-efficient processes. rsc.org

For example, research into the oxidation of ethylbenzene is exploring the use of greener oxidants and reaction conditions. researchgate.net The goal is to replace traditional, often stoichiometric, and hazardous oxidizing agents with more sustainable alternatives. researchgate.net

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another important consideration. Catalytic cycles are inherently more atom-economical than stoichiometric reactions. wiley-vch.de The development of highly selective chromium-ethylbenzene catalysts that minimize the formation of byproducts is a key research goal. rsc.orgwhiterose.ac.uk

Exploration of New Reactivity Modes and Synthetic Transformations

The unique electronic properties of chromium when complexed with an arene ring like ethylbenzene open up new avenues for chemical reactivity and synthetic transformations. uwindsor.ca The complexation of an arene to a chromium tricarbonyl unit, for example, significantly alters its chemical behavior, making it susceptible to reactions that are not possible with the uncomplexed arene. uwindsor.ca

One of the key effects of the Cr(CO)₃ group is its strong electron-withdrawing nature. uwindsor.ca This activates the aromatic ring towards nucleophilic attack, enabling efficient nucleophilic aromatic substitution (SNAr) and dearomatization reactions. uwindsor.ca It also stabilizes negative charges at the benzylic position, facilitating reactions at that site. uwindsor.ca

Researchers are actively exploring these reactivity modes to develop novel synthetic methodologies. For example, the ability to perform stereoselective reactions is a major focus. The complexation can create planar chirality, which can be exploited for asymmetric synthesis. uwindsor.canih.govacs.org The development of catalytic asymmetric C–H arylation of (η⁶-arene)chromium complexes is a significant advancement in this area, providing access to a variety of planar-chiral compounds. nih.govacs.org These chiral complexes have potential applications as ligands in asymmetric catalysis. uwindsor.ca

The reactivity of chromium-ethylbenzene complexes is not limited to the arene ring. The chromium center itself can participate in a variety of reactions. For example, chromium complexes with specific ligands can catalyze the trimerization and tetramerization of ethylene to produce valuable linear alpha-olefins like 1-hexene (B165129) and 1-octene. acs.org The ligand environment around the chromium atom plays a crucial role in determining the selectivity and activity of these catalysts. acs.org

Furthermore, the exploration of cooperative reactivity between the metal center and the ligand sphere is an emerging concept. d-nb.info This can enable 3d transition metals like chromium to participate in two-electron redox processes, which are typically more common for heavier transition metals. d-nb.info This opens up the possibility of using chromium-ethylbenzene based catalysts for a wider range of transformations, including the activation of small molecules like carbon dioxide. d-nb.info

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Catalytic Processes

Understanding the intricate mechanisms of catalytic reactions is crucial for the development of more efficient and selective catalysts. Advanced spectroscopic techniques that allow for the in situ monitoring of catalytic processes are invaluable tools in this endeavor. These techniques provide real-time information about the structure and oxidation state of the catalyst under actual reaction conditions.

For chromium-ethylbenzene systems, a variety of spectroscopic methods are employed. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying chromium species, as it can detect paramagnetic states of chromium, such as Cr(I) and Cr(III). acs.orgresearchgate.net In situ EPR studies have been used to monitor the formation and evolution of chromium species during ethylene oligomerization reactions, providing insights into the nature of the active catalytic species. acs.orgresearchgate.netresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) is another powerful technique that provides information about the local coordination environment and oxidation state of the chromium atoms. researchgate.net By combining XAS with other techniques like EPR and UV-vis spectroscopy, a more complete picture of the catalyst's state during the reaction can be obtained. researchgate.net

Infrared (IR) spectroscopy , particularly Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is used to study the species adsorbed on the catalyst surface and to monitor changes in the catalyst structure during the reaction. researchgate.netrsc.org For instance, in situ DRIFTS can be used to observe the evolution of surface-retained species during ethylbenzene dehydrogenation. rsc.org

Raman spectroscopy is another valuable tool for characterizing chromium oxide species on supports and for monitoring changes in the catalyst during reaction. researchgate.netwhiterose.ac.ukrsc.org Operando Raman measurements, where the spectroscopic analysis is performed simultaneously with the catalytic reaction and product analysis, provide a direct correlation between the catalyst structure and its activity. acs.org

Other techniques such as X-ray Photoelectron Spectroscopy (XPS) provide information about the surface composition and oxidation states of the elements present in the catalyst. mdpi.comresearchgate.netwhiterose.ac.ukrsc.orgTemperature-Programmed techniques , like Temperature-Programmed Oxidation (TPO) and Temperature-Programmed Desorption (TPD), are used to characterize coke deposits and the interaction of reactants and products with the catalyst surface. researchgate.netwhiterose.ac.ukrsc.org

The combination of these advanced in situ spectroscopic techniques provides a powerful arsenal (B13267) for elucidating the complex mechanisms of chromium-ethylbenzene catalyzed reactions, paving the way for the rational design of improved catalysts.

Computational Design of Next-Generation Chromium-Ethylbenzene Materials

Computational chemistry has emerged as a powerful tool in catalyst design, complementing experimental efforts by providing detailed insights at the atomic level. Density Functional Theory (DFT) calculations are widely used to model the structure of chromium-ethylbenzene complexes, predict their reactivity, and elucidate reaction mechanisms. d-nb.infoacs.org

One of the key applications of computational modeling is in understanding the nature of the active sites in heterogeneous chromium catalysts. For example, DFT calculations have been used to identify the structures of isolated Cr(VI) dioxo and Cr(III) mono-oxo species on zeolite supports and to determine their anchoring sites. acs.org This information is crucial for understanding the relationship between the catalyst structure and its activity in reactions like methane (B114726) conversion. acs.org

Computational studies can also be used to investigate the electronic properties of chromium-ethylbenzene complexes and how they are influenced by different ligands. This knowledge can be used to design new ligands that tune the reactivity of the chromium center for specific applications. For instance, calculations can help in understanding how ligand modifications affect the selectivity of ethylene trimerization and tetramerization catalysts. acs.org

The development of more accurate and efficient computational methods is an ongoing area of research. The combination of experimental data with computational predictions provides a synergistic approach to catalyst design. As computational power continues to increase and theoretical models become more sophisticated, the in silico design of next-generation chromium-ethylbenzene materials with tailored properties for specific catalytic applications is becoming increasingly feasible. This predictive capability can significantly accelerate the discovery and development of new and improved catalysts.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting chromium species (e.g., Cr(III) vs. Cr(VI)) and ethylbenzene in environmental samples?

  • Methodology :

  • For chromium speciation, use ion chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) to distinguish Cr(III) and Cr(VI) based on their ionic mobility and mass-to-charge ratios. Preconcentration techniques, such as chelation with EDTA, may enhance sensitivity .
  • For ethylbenzene, employ gas chromatography-mass spectrometry (GC/MS) with headspace sampling or solid-phase microextraction (SPME) to isolate volatile compounds. Confirm peaks using the National Institute of Standards and Technology (NIST) spectral library .
  • Validate methods via spike-and-recovery experiments and cross-check with certified reference materials .

Q. How should researchers design a groundwater monitoring study for chromium and ethylbenzene contamination?

  • Methodology :

  • Select sampling sites based on hydrogeological models and historical contamination data. Include background (uncontaminated) locations for comparison .
  • Analyze for total dissolved solids, redox potential, and co-contaminants (e.g., BTEXN compounds) to contextualize chromium and ethylbenzene behavior .
  • Use low-flow purging techniques to minimize sample disturbance and ensure representative data. Store samples in amber glass vials with minimal headspace to prevent volatilization of ethylbenzene .

Q. What safety protocols are critical when handling chromium and ethylbenzene in laboratory settings?

  • Methodology :

  • For chromium (especially Cr(VI)), use fume hoods, nitrile gloves, and respiratory protection to avoid inhalation of carcinogenic hexavalent species. Monitor airborne concentrations with real-time sensors .
  • For ethylbenzene (a volatile organic compound), ensure proper ventilation and grounding of equipment to prevent static ignition. Implement emergency showers and eye-wash stations .
  • Document all safety procedures in a lab notebook, including waste disposal methods compliant with local regulations .

Advanced Research Questions

Q. How can machine learning models improve risk assessment of co-occurring chromium and ethylbenzene pollution?

  • Methodology :

  • Train artificial neural networks (ANNs) using input variables such as arsenic, lead, chromium species, ethylbenzene, and xylene concentrations. Use 70% of data for training and 30% for validation .
  • Optimize model performance by adjusting hidden layers, activation functions, and learning rates. Compare predictions with traditional statistical models (e.g., principal component analysis) to evaluate accuracy .
  • Address data gaps by incorporating geospatial metadata (e.g., soil pH, organic matter content) to refine contamination predictions .

Q. What experimental strategies resolve contradictions in toxicity data for chromium-ethylbenzene mixtures?

  • Methodology :

  • Conduct dose-response assays using in vitro models (e.g., human hepatocytes) to assess synergistic vs. antagonistic effects. Measure biomarkers like glutathione depletion (for oxidative stress) and CYP450 enzyme activity (for metabolic interference) .
  • Validate findings with in vivo studies, controlling for variables such as exposure duration and bioavailability. Use isotopic labeling (e.g., ⁵²Cr) to track chromium uptake in the presence of ethylbenzene .
  • Cross-reference results with epidemiological data from industrial cohorts to identify confounding factors (e.g., co-exposure to toluene) .

Q. How can researchers optimize experimental reproducibility in chromium-ethylbenzene studies?

  • Methodology :

  • Document all experimental parameters in detail, including reagent purity (e.g., ≥99% ethylbenzene), instrument calibration logs, and environmental conditions (e.g., temperature, humidity) .
  • Share raw datasets and code via repositories like Zenodo or Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Use factorial experimental designs to isolate variables (e.g., pH effects on chromium speciation) and minimize stochastic noise .

Q. What advanced techniques characterize chromium-ethylbenzene interactions at the molecular level?

  • Methodology :

  • Apply density functional theory (DFT) simulations to model adsorption mechanisms of ethylbenzene on chromium oxide surfaces. Compare computational results with X-ray photoelectron spectroscopy (XPS) data .
  • Use nuclear magnetic resonance (NMR) spectroscopy with chromium(III) acetylacetonate as a shift reagent to study coordination complexes in solution .
  • Conduct time-resolved fluorescence spectroscopy to monitor electron transfer processes between chromium species and ethylbenzene .

Methodological Best Practices

  • Literature Review : Use Boolean operators (AND/OR/NOT) in databases like PubMed and Scopus to filter studies on "chromium AND ethylbenzene NOT market." Prioritize primary sources over reviews .
  • Data Quality : Perform Grubbs’ tests to identify outliers in analytical datasets. Report uncertainties using confidence intervals (95% CI) .
  • Ethical Compliance : Anonymize field study locations to protect industrial stakeholders. Cite all software tools (e.g., Gaussian for DFT) to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.